![molecular formula C36H72O4S2Sn B098598 Dioctyltin bis(2-ethylhexyl thioglycolate) CAS No. 15571-58-1](/img/structure/B98598.png)
Dioctyltin bis(2-ethylhexyl thioglycolate)
Overview
Description
Dioctyltin bis(2-ethylhexyl thioglycolate), also known as DOTE or DOTEHTG, is an organotin compound . It is a stabilizer and catalyst that is especially used for silicones and polyurethanes . The clear, slightly yellowish liquid has a characteristic smell .
Molecular Structure Analysis
The molecular formula of Dioctyltin bis(2-ethylhexyl thioglycolate) is C36H72O4S2Sn . It has a molecular weight of 751.8 .Chemical Reactions Analysis
Organotin compounds like Dioctyltin bis(2-ethylhexyl thioglycolate) are known to be reactive with many other groups . They are incompatible with acids and bases, and often react with water to generate toxic or flammable gases .Physical And Chemical Properties Analysis
Dioctyltin bis(2-ethylhexyl thioglycolate) has a boiling point of 669.8±65.0 °C at 760 mmHg . Its vapour pressure is 0.0±2.0 mmHg at 25°C, and it has an enthalpy of vaporization of 98.4±3.0 kJ/mol . The compound has a flash point of 358.9±34.3 °C .Scientific Research Applications
Heat Stabilizer for PVC
Advastab 17 mok is used as a heat stabilizer for rigid PVC . This application is particularly important in the food and drink industry where PVC is used extensively .
Catalyst for Polyurethane and Silicone-based Sealing Systems
This compound is used as a catalyst for polyurethane and silicone-based sealing systems . It provides a long pot life and is used for end-use applications such as PU adhesives or floors .
Production of Polyols
Advastab 17 mok is also used for the production of polyols . Polyols are key ingredients in the production of polyurethane, which is used in a variety of industries including automotive, construction, and furniture.
Plasticizer
Similar to other organotin compounds, Advastab 17 mok could potentially be used as a plasticizer . Plasticizers are additives that increase the plasticity or decrease the viscosity of a material.
Contaminant Source
Advastab 17 mok is listed as a contaminant source in several databases, including FooDB Chemicals, HPV EPA Chemicals, and OECD HPV Chemicals . This suggests that it may be of interest in environmental science and toxicology research.
Isotope Treatment
Although not directly related to Advastab 17 mok, similar organotin compounds have been used in isotope treatments . This suggests a potential avenue for future research.
Safety and Hazards
Mechanism of Action
Target of Action
Advastab 17 mok is primarily used as a heat stabilizer for rigid Polyvinyl Chloride (PVC) used in food and drink applications . Its primary target is the PVC material, where it helps to prevent degradation due to heat exposure .
Mode of Action
The compound interacts with PVC by integrating into the material during the manufacturing process. When the PVC is exposed to heat, Advastab 17 mok helps to absorb and dissipate the heat, preventing the PVC from degrading or losing its shape .
Biochemical Pathways
Instead, it affects the physical properties of the PVC material, enhancing its heat resistance .
Result of Action
The primary result of Advastab 17 mok’s action is the enhanced heat resistance of PVC materials. This allows the PVC to maintain its shape and integrity even when exposed to high temperatures, making it suitable for use in various applications, including food and drink containers .
Action Environment
The efficacy and stability of Advastab 17 mok are influenced by environmental factors such as temperature and the presence of other chemicals. High temperatures enhance its heat-stabilizing action, while certain chemicals may interfere with its function
properties
IUPAC Name |
2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl-dioctylstannyl]sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;2*1-3-5-7-8-6-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGIVDFKZKMKQO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O4S2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029735 | |
Record name | Dioctyltinbis(2-ethylhexyl mercaptoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dioctyl-7-oxo-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dioctyltin bis(2-ethylhexyl thioglycolate) | |
CAS RN |
15571-58-1 | |
Record name | 2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15571-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioctyltinbis(2-ethylhexyl mercaptoacetate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015571581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dioctyl-7-oxo-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dioctyltinbis(2-ethylhexyl mercaptoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOCTYLTIN BIS(2-ETHYLHEXYL THIOGLYCOLATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA3NRC891C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dioctyltin isooctylthioglycolate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can dioctyltin bis(2-ethylhexyl thioglycolate) impact the stability of pharmaceuticals?
A1: Yes, research indicates that dioctyltin bis(2-ethylhexyl thioglycolate), often used as a thermal stabilizer in manufacturing processes, can react with certain pharmaceuticals. For instance, it can undergo thiol-ene addition reactions with drugs containing susceptible functional groups, such as the asthma medication Montelukast []. This reaction leads to the formation of undesirable impurities, emphasizing the importance of considering such interactions during drug development.
Q2: Are there concerns regarding the developmental toxicity of dioctyltin bis(2-ethylhexyl thioglycolate)?
A2: Studies in rats have investigated the potential developmental toxicity of dioctyltin bis(2-ethylhexyl thioglycolate). Pregnant rats dosed orally throughout gestation did not show teratogenic or fetotoxic effects at doses up to 25 mg/kg/day []. While this suggests a lack of developmental toxicity at these doses, further research might be needed to explore potential effects at higher doses or in other animal models.
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